2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.
The compound is synthesized through various methods that involve the manipulation of pyrazole derivatives and piperidine moieties. Research articles and patents have documented its synthesis, characterization, and potential applications in drug development and other scientific fields.
The synthesis of 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves multiple steps, often utilizing established synthetic pathways for pyrazole and piperidine derivatives. Common methods include:
In a typical synthetic route, starting materials such as 1-methylpyrazole and appropriate piperidine derivatives are reacted under controlled conditions (temperature, solvent) to yield the desired compound with high purity and yield. For instance, initial reactions may involve the formation of an intermediate that subsequently undergoes further transformations to introduce the ethanol moiety.
The molecular structure of 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol features a pyrazole ring substituted with a piperidine group and an ethanol side chain. The key structural components include:
Crystallographic studies provide insights into bond lengths and angles, confirming the stability of the compound's conformation. The typical bond lengths in such compounds are approximately:
Bond Type | Length (Å) |
---|---|
C-N (in piperidine) | 1.47 |
C-C (in pyrazole) | 1.34 |
C-O (in alcohol) | 1.43 |
The compound can undergo various chemical reactions typical of alcohols and nitrogen-containing heterocycles, including:
Reactions are generally conducted under mild conditions to prevent degradation of sensitive functional groups. For example, oxidation reactions might utilize reagents like chromium trioxide or Dess-Martin periodinane for selective conversions.
The mechanism of action for compounds like 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar pyrazole derivatives can inhibit certain enzymes involved in metabolic pathways or act as modulators for neurotransmitter systems. The binding affinity and specificity are typically assessed through in vitro assays.
The physical properties of 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol include:
Chemical properties include:
This compound has potential applications in several fields:
The pyrazole-piperidine-ethanol triad creates a versatile three-dimensional pharmacophore capable of diverse target interactions. The pyrazole moiety, with adjacent nitrogen atoms, functions as both hydrogen bond donor and acceptor, facilitating binding to kinase ATP pockets or allosteric regulatory sites [6] [9]. Piperidine introduces a basic nitrogen (pKa ~10–11), enabling salt bridge formation with aspartate or glutamate residues in biological targets, while its chair–chair inversion offers conformational adaptability for optimal binding [2] [8]. The ethanol linker (–CH₂CH₂OH) bridges these components, providing torsional freedom and serving as a bioisostere for ethylene glycol or aminoethanol motifs found in clinical agents [8] [10].
Table 1: Hybridization Strategies in Clinically Active Pyrazole-Piperidine Compounds
Compound (Approval Year) | Core Structure | Therapeutic Target | Key Structural Hybrid |
---|---|---|---|
Palbociclib (2015) | Pyrazolo[3,4-d]pyrimidine–piperazine | CDK4/6 | Piperazine as solubility enhancer |
Ribociclib (2017) | Pyrazolo[3,4-d]pyrimidine–piperidine | CDK4/6 | Piperidine N-alkylation for metabolic stability |
Erdafitinib (2019) | Pyrazole–quinoxaline | FGFR | Ethanol linker optimizes hinge region binding |
2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol (Investigational) | Pyrazole–piperidine–ethanol | Kinases/CNS targets | Ethanol spacer enhances blood-brain barrier penetration |
This hybridization approach demonstrates significant advantages:
Heterocyclic ethanol derivatives have progressed through three generations of design sophistication. First-generation compounds (pre-2000) featured simple heterocycle-ethanol conjugates like histaminoethanol (histamine precursor), emphasizing electrostatic interactions but suffering from rapid phase II glucuronidation [10]. Second-generation molecules (2000–2015) incorporated fluorination and ring constraints, exemplified by 2-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-ol (EVT-1771524), where fluorination enhanced metabolic stability (human microsomal CLint < 10 μL/min/mg) and pyrrolidine rigidity improved target selectivity [10].
Table 2: Evolution of Heterocyclic Ethanol Pharmacophores
Generation | Representative Structure | Structural Advancements | Limitations |
---|---|---|---|
1st (Pre-2000) | Imidazole-4-ethanol | Unsubstituted heterocycle with ethanol linker | Low bioavailability (<20%); extensive glucuronidation |
2nd (2000–2015) | 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol | Fluorination; ring constraint; stereocontrol | Reduced BBB penetration due to polarity |
3rd (2015–Present) | 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol | Sp³-rich piperidine; N-methylpyrazole; balanced log D (~2.5) | Requires prodrug strategies for oral absorption |
Third-generation hybrids, including 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol, integrate sp³-rich architectures (Fsp³ = 0.67) to improve solubility and reduce protein binding. Key innovations include:
Substituent positioning critically modulates the molecule’s electronic, steric, and conformational properties. The N1-methyl group on pyrazole serves dual purposes: it blocks undesired N–H metabolism (preventing N-oxidation) and imposes a gauche conformation that orients the piperidine ring toward hydrophobic target pockets [5] [9]. C3 vs. C5 substitution exhibits dramatic divergence: C3-piperidine attachment (as in the subject compound) enables extended conformation via free rotation of the C3–C bond, whereas C5-substituted isomers (e.g., 2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol) adopt folded conformations with 30% reduced kinase binding in computational models [8].
Table 3: Impact of Regioisomerism on Pharmacological Properties
Structural Feature | 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol (C3-isomer) | 2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol (C5-isomer) |
---|---|---|
Piperidine Position | C3 of pyrazole | C5 of pyrazole |
log DpH7.4 | 2.2–2.5 (calculated) | 1.7–2.0 (calculated) |
Solubility (PBS, pH 7.4) | >250 μM | >250 μM |
Microsomal Stability (Mouse CLint) | 18 mL/min/g | 32 mL/min/g |
hERG Inhibition (IC₅₀) | 5.2 μM | 3.8 μM |
Conformational Preference | Extended (180° dihedral angle) | Folded (60° dihedral angle) |
Steric effects manifest in three key areas:
Electronic effects further refine activity:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8